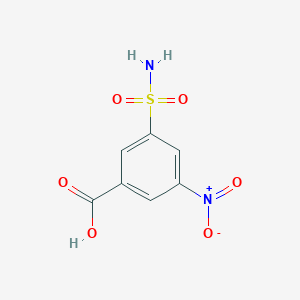

3-Nitro-5-sulfamoylbenzoic acid

Description

Contextualization within Nitro- and Sulfamoyl-Substituted Aromatic Carboxylic Acids

3-Nitro-5-sulfamoylbenzoic acid belongs to the family of aromatic carboxylic acids, which are characterized by a benzene (B151609) ring attached to a carboxyl group. The additional presence of a nitro (NO₂) group and a sulfamoyl (SO₂NH₂) group at the 3 and 5 positions, respectively, significantly influences the compound's chemical properties. The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid. The sulfamoyl group, also electron-withdrawing, further modulates the electronic environment of the benzene ring.

Aromatic sulfonamides, compounds containing the SO₂NH₂ group, have a rich history in medicinal chemistry, most notably as the basis for sulfa drugs, the first class of synthetic antimicrobial agents. researchgate.netopenaccesspub.org The development of these drugs in the 1930s marked a turning point in medicine. researchgate.netnih.gov The combination of a sulfamoyl group with a carboxylic acid and a nitro group on a benzene ring creates a multifunctional scaffold with potential for diverse chemical reactivity and biological activity.

Historical Overview of Research on Related Benzoic Acid Derivatives

The study of benzoic acid and its derivatives dates back to the 16th century. openaccesspub.org However, the systematic investigation of substituted benzoic acids began in the 19th and 20th centuries, driven by the burgeoning fields of organic synthesis and medicinal chemistry. The discovery of the therapeutic properties of sulfonamides in the 1930s spurred extensive research into the synthesis and activity of a vast number of derivatives. nih.gov

Research into related compounds, such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid, highlights the role of such molecules as key intermediates in the synthesis of pharmaceuticals. bldpharm.com For instance, this chloro-substituted analogue is a known precursor to bumetanide, a potent loop diuretic. bldpharm.com This historical context suggests that the primary research interest in compounds like this compound would likely be as building blocks for more complex target molecules.

Significance of this compound as a Synthetic Precursor

While specific examples of the use of this compound as a synthetic precursor are not readily found in the literature, its structure suggests several potential applications in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further modified. The sulfamoyl group and the carboxylic acid group are also amenable to a variety of chemical transformations.

The general reactivity of this class of compounds makes them versatile intermediates. For example, a patent for the preparation of various sulfamylbenzoic acids describes the use of related nitro-substituted benzoic acids in multi-step syntheses. This underscores the potential of this compound to serve as a starting material for the synthesis of a range of compounds with potential applications in areas such as pharmaceuticals and materials science.

Due to the limited specific data available for this compound, detailed research findings and data tables for this specific compound cannot be provided. The information presented is based on the general chemical principles of its functional groups and data from closely related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O6S |

|---|---|

Molecular Weight |

246.20 g/mol |

IUPAC Name |

3-nitro-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

InChI Key |

IQMGZORLUAGXCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Nitro 5 Sulfamoylbenzoic Acid

Classical and Contemporary Synthesis Routes

Traditional and modern synthetic approaches to 3-Nitro-5-sulfamoylbenzoic acid and its analogs rely on the stepwise introduction of functional groups onto a starting aromatic scaffold. The order and method of these introductions are critical for achieving the desired substitution pattern and high yields.

A fundamental strategy for synthesizing substituted benzoic acids involves the direct sulfonation and nitration of a benzoic acid precursor. In a representative pathway for a related compound, benzoic acid is first sulfonated by heating it with concentrated sulfuric acid in the presence of sulfur trioxide to produce 3-sulfobenzoic acid. prepchem.com Subsequently, this intermediate is nitrated using fuming nitric acid to yield 3-nitro-5-sulfobenzoic acid. prepchem.com This established sequence—sulfonation followed by nitration—directs the incoming nitro group to the meta position relative to both the carboxyl and sulfo groups, which are meta-directing.

A similar logic applies to the synthesis of the target compound's precursors. For instance, the synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoic acid, a structurally related and important compound, often begins with the nitration of 4-chlorobenzoic acid using a mixture of concentrated sulfuric and nitric acids. nbinno.com This step is followed by a chlorosulfonation and subsequent amination to install the sulfamoyl group.

Sequential functionalization offers a versatile and controlled method for building the target molecule. This approach involves starting with a benzoic acid derivative that already possesses one or more of the required substituents and then adding the remaining groups in a stepwise fashion.

One common pathway begins with a precursor like 4-chloro-5-sulfamoylbenzoic acid. This intermediate can be synthesized and then subjected to nitration. A specific example involves the protection of the sulfamoyl group before nitration. 4-chloro-5-sulfamoylbenzoic acid is reacted with dimethylformamide (DMF) to yield 4-Chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid. google.com This protected intermediate is then nitrated using fuming nitric acid and oleum (B3057394) at elevated temperatures (75°C) to introduce the nitro group at the 3-position, yielding 3-Nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid. google.com The protecting group can be removed in a subsequent step.

Another sequential approach involves starting with a precursor that is then reacted to form the sulfamoyl group. For example, 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid can be reacted with an amine, such as n-butylamine, in the presence of a base like sodium hydroxide (B78521) at low temperatures (0-5°C) to form the corresponding N-substituted sulfamoylbenzoic acid. prepchem.com

The table below summarizes various sequential functionalization strategies for related compounds.

| Starting Material | Reagents | Key Transformation | Product | Reference |

| 4-chloro-5-N,N-dimethylaminomethyleneamino-sulfonylbenzoic acid | Fuming nitric acid, Oleum | Nitration | 3-Nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid | google.com |

| 4-chlorobenzoic acid | Conc. H₂SO₄, Conc. HNO₃; Sulfonamide reagent | Nitration, Sulfamoylation | 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | nbinno.com |

| Benzoic acid | Conc. H₂SO₄, SO₃; Fuming HNO₃ | Sulfonation, Nitration | 3-nitro-5-sulfobenzoic acid | prepchem.com |

| 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid | n-butylamine, NaOH | Sulfamoylation | 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid | prepchem.com |

Advanced Synthetic Techniques

To improve efficiency, reduce waste, and simplify procedures, advanced synthetic techniques such as one-pot protocols and catalytic methods are increasingly being explored for the synthesis of complex molecules like this compound and its derivatives.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of time, resources, and environmental impact. While a direct one-pot synthesis for this compound is not widely documented, related processes highlight the potential of this strategy.

For example, a one-pot method has been developed for the synthesis of the diuretic drug Bumetanide, which uses 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid as a starting material. ijrpc.com In this process, the reduction of the nitro group and the subsequent reductive amination with butyraldehyde (B50154) are performed in a single step within an autoclave, demonstrating the feasibility of combining multiple transformations. ijrpc.com Similarly, a green, one-pot oxo-reduction process has been developed to produce 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water, avoiding the use of hazardous reagents. mdpi.com These examples showcase the power of one-pot methods in synthesizing structurally related aromatic compounds.

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and higher selectivity. In the synthesis of this compound derivatives, catalytic methods are primarily employed for the reduction of the nitro group to an amino group, a common transformation in sequential syntheses.

Catalytic hydrogenation is a widely used method for this reduction. Noble metal catalysts such as palladium on carbon (Pd/C) and platinum oxide are effective, as is Raney nickel. google.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) or methanol (B129727) under hydrogen pressure. google.comijrpc.com For instance, the reduction of 3-nitro-4-phenoxy-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester to its corresponding amino derivative is achieved by hydrogenation with Raney nickel in DMF. google.com In another example, 10% palladium on carbon is used as the catalyst for the reductive amination of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. ijrpc.com

Advanced catalytic systems are also being developed. A palladium-catalyzed, one-pot, three-component synthesis of sulfones has been reported, which combines an aryl iodide, a sulfonyl unit, and an electrophile, demonstrating a sophisticated catalytic approach to forming C-S bonds. rsc.org

The table below summarizes various catalysts and their applications in the synthesis of related compounds.

| Catalyst | Reaction Type | Substrate Example | Product Example | Reference |

| Raney Nickel | Catalytic Hydrogenation (Nitro Reduction) | 3-nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | 3-Amino-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonyl-benzoic acid methyl ester | google.com |

| 10% Palladium on Carbon (Pd/C) | Catalytic Hydrogenation / Reductive Amination | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | 3-amino-4-phenoxy-5-sulfamoylbenzoic acid / Bumetanide | ijrpc.com |

| BF₃-Etherate | Reductive Amination | 3-amino-4-phenoxy-5-sulfamoylbenzoic acid | Bumetanide | ijrpc.com |

| NORIT GAC 12-40 (Carbonaceous Material) | One-pot Oxo-reduction | 3-nitrobenzaldehyde | 3-aminobenzoic acid | mdpi.com |

Optimization of Reaction Conditions and Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include temperature, pressure, reaction time, solvent, and catalyst loading.

In sequential functionalization routes, controlling the conditions for each step is critical. For the nitration of protected 4-chloro-5-sulfamoylbenzoic acid, the reaction is conducted at a specific temperature of 75°C for 8 hours to ensure the desired regioselectivity and completion. google.com For the catalytic hydrogenation of nitro precursors, conditions can vary significantly. One patent describes hydrogenating a nitro compound at 40°C under 50 atmospheres of pressure for 8 hours using Raney nickel. google.com

The synthesis of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid, a related ether, was optimized by adjusting the reaction temperature and time. The ideal conditions were found to be 85–95°C for a duration of 1–3 hours. google.com

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for optimization. In the one-pot synthesis of Bumetanide, the reaction is stopped as soon as the starting amino-acid intermediate is consumed to prevent the formation of undesired dialkylation byproducts, thereby maximizing the yield of the target molecule. ijrpc.com

The following table provides examples of specific reaction conditions used in the synthesis of related compounds.

| Reaction | Substrate | Conditions | Outcome | Reference |

| Nitration | 4-chloro-5-N,N-dimethylaminomethyleneamino-sulfonylbenzoic acid | Fuming HNO₃, Oleum, 75°C, 8 hours | Formation of 3-nitro derivative | google.com |

| Catalytic Hydrogenation | 3-nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | Raney Ni, DMF, 40°C, 50 atm, 8 hours | Reduction of nitro group | google.com |

| Etherification | 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid and Phenol | Base, Solvent, 85-95°C, 1-3 hours | Optimized yield of 4-phenoxy derivative | google.com |

| Reductive Amination | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | 10% Pd/C, Butyraldehyde, H₂ (100 psi), 40-45°C, 6 hours | One-pot synthesis of Bumetanide, monitored by TLC/LC-MS | ijrpc.com |

Yield Enhancement and Selectivity Control

The successful synthesis of this compound hinges on maximizing the product yield while minimizing the formation of unwanted isomers and byproducts. Key to this is the strategic control of the electrophilic substitution reactions on the aromatic ring.

The synthesis typically begins with the sulfonation of benzoic acid. This is achieved by heating benzoic acid with concentrated sulfuric acid, often in the presence of sulfur trioxide (oleum), to introduce a sulfonic acid group onto the benzene (B151609) ring. prepchem.com The directing effects of the carboxyl and sulfonic acid groups, both of which are meta-directing, are crucial in the subsequent nitration step.

Nitration is carried out using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid. prepchem.com The strong meta-directing influence of the existing substituents guides the incoming nitro group to the desired position. However, achieving high selectivity requires precise control over reaction parameters.

Key Strategies for Yield Enhancement and Selectivity:

Temperature Control: Maintaining the optimal reaction temperature during nitration is critical. Exothermic reactions can lead to the formation of dinitro or other polysubstituted byproducts. Careful cooling, often with an ice bath, is employed to manage the reaction temperature. google.com

Protecting Groups: In the synthesis of related sulfamoylbenzoic acids, the use of protecting groups on the sulfamoyl moiety has been employed to prevent side reactions and improve selectivity. google.com

Reagent Addition: The controlled, dropwise addition of the nitrating agent to the solution of the sulfonated intermediate helps to manage the reaction rate and temperature, thereby enhancing selectivity. google.com

Detailed research findings on the specific impact of these strategies on the yield and selectivity of this compound are not extensively documented in publicly available literature. However, the principles of electrophilic aromatic substitution strongly suggest that meticulous control of these factors is paramount.

Purification Techniques and Process Development, including Crystallization Methods

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, isomeric impurities, and other byproducts. The primary method for purification is recrystallization, which relies on the differential solubility of the desired compound and its impurities in a given solvent system.

The selection of an appropriate solvent is a critical first step in developing a robust crystallization process. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. umass.edu

Commonly Employed Purification and Crystallization Techniques:

Recrystallization from Mixed Solvents: A common technique involves the use of a binary solvent system. For compounds with similar polarity, such as this compound, a mixture of a polar solvent like water and a more organic solvent like ethanol (B145695) or methanol can be effective. A 50% ethanol/water mixture has been used in the purification of the related compound, 3-amino-5-sulfobenzoic acid. prepchem.com

Recrystallization from a Single Solvent: For some related compounds, recrystallization from a single solvent such as methanol has proven effective. google.com

Use of Activated Carbon: To remove colored impurities, which are common in nitration reactions, the crude product can be dissolved in a suitable hot solvent and treated with activated carbon before filtration and crystallization. google.com

Washing: After filtration of the recrystallized product, washing the crystals with a small amount of cold solvent helps to remove any remaining soluble impurities adhering to the crystal surface.

The development of an industrial-scale purification process would involve optimizing parameters such as the solvent-to-solute ratio, cooling rate, and agitation to control crystal size and morphology, which are important for filtration and handling characteristics.

Table of Recrystallization Solvents for Structurally Similar Compounds:

| Compound | Recrystallization Solvent(s) | Reference |

| 3-Amino-5-sulfobenzoic acid | 50% Ethanol/Water | prepchem.com |

| 3-Cyclopropyl-methylamino-4-(4'-fluorophenoxy)-5-sulfamoylbenzoic acid | Methanol | google.com |

Chemical Reactivity and Transformation Mechanisms of 3 Nitro 5 Sulfamoylbenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the substituents on the aromatic ring of 3-nitro-5-sulfamoylbenzoic acid and its analogues plays a crucial role in directing the course of substitution reactions.

Reactivity of the Nitro Group: Reduction to Amino Functionality

The nitro group of this compound and its derivatives can be readily reduced to an amino group, a key transformation in the synthesis of various pharmacologically active molecules. This reduction is a pivotal step in the synthesis of diuretics like bumetanide. ijrpc.com

Catalytic hydrogenation is a common method for this transformation. The reaction typically employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process is believed to proceed through the formation of nitroso and hydroxylamine intermediates before yielding the final 3-amino-5-sulfamoylbenzoic acid. Alternative reducing agents, including metals like tin or iron in an acidic medium, are also effective for the reduction of aromatic nitro compounds.

In a specific example involving an analogue, 3-nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester is hydrogenated using Raney nickel as a catalyst in dimethylformamide (DMF) to produce the corresponding amino derivative. google.com

Table 1: Conditions for the Reduction of Nitro Groups in this compound Analogues

| Starting Material | Catalyst/Reagent | Solvent | Conditions | Product |

| 3-nitro-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | Raney nickel | DMF | 40°C, 50 atmospheres, 8 hours | 3-amino-4-(4'-methylphenoxy)-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester |

| 3-nitro-4-phenoxy-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | Raney Nickel | DMF | Room temperature, atmospheric pressure | 3-amino-4-phenoxy-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester |

| 3-cyclopropylmethylamino-4-(4'-nitrophenoxy)-5-sulfamoylbenzoic acid | 10% Pd/C | Methanol (B129727) | 20°C, 10 atmospheres, 8 hours | 3-cyclopropylmethylamino-4-(4'-aminophenoxy)-5-sulfamoylbenzoic acid |

Nucleophilic Displacement of Halogen Substituents in Analogues

While this compound itself does not possess a halogen substituent, its halogenated analogues, such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid, are important intermediates in pharmaceutical synthesis. nbinno.combiosynth.com The chlorine atom in this analogue can be displaced by a nucleophile in a nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro and sulfamoyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex). chegg.com

For instance, the synthesis of bumetanide, a potent diuretic, involves the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide. chegg.com In this reaction, the phenoxide ion acts as the nucleophile, displacing the chloride ion. chegg.com Similarly, in the synthesis of furosemide, a related diuretic, 2,4-dichloro-5-sulfamoylbenzoic acid reacts with furfurylamine, where the amino group of furfurylamine displaces one of the chlorine atoms. youtube.com

A patent describes the reaction of 3-nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester with potassium thiophenolate in DMF, where the thiophenolate displaces the chloride to form 3-nitro-4-phenylthio-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester. google.com

Transformations of the Sulfamoyl and Carboxyl Groups

The sulfamoyl and carboxyl groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Derivatization at the Sulfamoyl Moiety

The sulfamoyl group (-SO₂NH₂) can undergo various reactions, particularly at the nitrogen atom. For example, N-alkylation can be achieved. In the synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid, 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid is treated with n-butylamine to form the corresponding N-substituted sulfonamide. prepchem.com

Furthermore, the sulfamoyl group can be used to form Schiff bases. Research has shown that 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid can react with various aldehydes and ketones at the sulfamoyl group to yield Schiff base derivatives. portlandpress.com Benzoylation of sulfamoyl carboxylic acids using benzoyl chloride is another reported derivatization method. medcraveonline.comresearchgate.net

A general approach to creating a library of compounds with different alkyl substituents on the sulfamoyl group involves reacting a sulfonyl chloride intermediate, such as 4-chloro-3-(chlorosulfonyl)benzoic acid, with various amines. nih.gov For example, reaction with aqueous methylamine yields the corresponding methylsulfamoyl analogue.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo several transformations. jackwestin.comkhanacademy.org Common reactions include conversion to esters, amides, and acid chlorides. jackwestin.comkhanacademy.orgualberta.ca

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction, known as Fischer esterification, is an equilibrium process. libretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable and unreactive ammonium carboxylate salt. khanacademy.orglibretexts.org To overcome this, coupling agents like dicyclohexylcarbodiimide (DCC) are often used to activate the carboxylic acid. khanacademy.orglibretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. ualberta.calibretexts.org

Acid Chloride Formation: Carboxylic acids can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂). khanacademy.orglibretexts.org The acid chloride is a highly reactive intermediate that can be used to synthesize other carboxylic acid derivatives. ualberta.ca

Reaction Mechanisms and Intermediate Characterization

The transformations of this compound and its analogues involve well-established reaction mechanisms.

The reduction of the nitro group via catalytic hydrogenation is thought to proceed through a series of intermediates on the catalyst surface. The nitro group is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH) before the final amino group (-NH₂) is formed.

Nucleophilic aromatic substitution reactions on halogenated analogues proceed via a bimolecular addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chegg.com The presence of strong electron-withdrawing groups, such as the nitro and sulfamoyl groups, is crucial for stabilizing this intermediate by delocalizing the negative charge. chegg.com In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

The formation of amides from carboxylic acids using a coupling agent like DCC involves the activation of the carboxylic acid. The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate has a good leaving group, which is then displaced by the amine nucleophile to form the amide and dicyclohexylurea as a byproduct. libretexts.org

Derivatization Chemistry and Analog Synthesis of 3 Nitro 5 Sulfamoylbenzoic Acid

Strategies for Functional Group Modification

The strategic modification of the functional groups on the 3-nitro-5-sulfamoylbenzoic acid core is a key aspect of its derivatization chemistry. These modifications are tailored to achieve specific chemical properties and biological activities.

Amidation and Esterification Reactions

The carboxylic acid group of this compound is a prime site for modification through amidation and esterification reactions.

Amidation: The reaction of the carboxylic acid with various amines leads to the formation of amide derivatives. This process can be facilitated by activating the carboxylic acid, for instance, by converting it to a more reactive acid chloride. nih.gov This strategy is employed in the synthesis of various biologically active molecules.

Esterification: Ester derivatives are synthesized by reacting the carboxylic acid with alcohols. This can be achieved under acidic conditions or by using an entraining liquid to remove water and drive the reaction to completion. google.comgoogle.com For example, the synthesis of bumetanide, a potent diuretic, involves the esterification of a related benzoic acid derivative. The choice of alcohol can significantly influence the properties of the resulting ester.

Table 1: Examples of Amidation and Esterification Reactions

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | Amine | Amidation | 3-Nitro-5-sulfamoylbenzamide derivative |

| This compound | Alcohol | Esterification | This compound ester derivative |

| 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane | Amidation (via acyl isothiocyanate) | Thiourea derivative, precursor to BTZ043 nih.gov |

N-Alkylation and Acylation of Sulfamoyl Moiety

The sulfamoyl group (-SO2NH2) offers another handle for derivatization through N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom of the sulfamoyl moiety can be achieved using various alkylating agents. This modification can alter the lipophilicity and steric properties of the molecule. Regioselectivity can be a key consideration in these reactions, particularly when other nucleophilic sites are present in the molecule. researchgate.net

Synthesis of Complex Architectures Incorporating this compound Scaffold

The this compound framework can be integrated into more complex molecular architectures, expanding its chemical space and potential applications.

Incorporation into Supramolecular Scaffolds

The principles of supramolecular chemistry can be applied to assemble complex structures using this compound derivatives as building blocks. The functional groups on the benzoic acid ring are capable of forming non-covalent interactions, such as hydrogen bonds, which can direct the self-assembly of larger architectures. researchgate.net For example, benzoic acid units attached to porphyrin molecules have been used in the template-directed synthesis of triazole oligomers, where ester bonds connect the monomer units to the template. rsc.org

Structure-Reactivity Correlations in Derivatives

The relationship between the chemical structure of this compound derivatives and their reactivity is a critical aspect of their chemistry.

The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the functional groups. For instance, electron-withdrawing groups like the nitro group and chlorine atom in 4-chloro-3-nitro-5-sulfamoylbenzoic acid increase the acidity of the carboxylic acid and can affect the nucleophilicity of the sulfamoyl group. nih.gov

In hydrazone derivatives, the presence of electron-donating or electron-withdrawing groups on the aldehyde-derived portion of the molecule can impact their biological activity. vjs.ac.vnmdpi.com For example, in a series of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde, electron-donating groups on the aldehyde moiety were found to slightly increase antibacterial activity. vjs.ac.vn Conversely, strongly electron-withdrawing groups like a nitro group have been observed to terminate the activity of some hydrazone derivatives. mdpi.com The stereochemistry of the C=N double bond in hydrazones, which typically adopts an E configuration due to steric hindrance, is also an important structural feature. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of 3-Nitro-5-sulfamoylbenzoic Acid and its Derivatives

X-ray crystallography stands as a definitive method for elucidating the precise arrangement of atoms within a crystalline solid, offering a detailed picture of bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the investigation of different crystal forms is essential as it can influence physical properties like solubility and stability. The process of obtaining suitable crystals for X-ray diffraction often involves slow evaporation of a solution, as was done for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its amide derivative. nih.gov

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |

| Chemical Formula | C₈H₃ClF₃NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 6.7899 (2) |

| c (Å) | 13.5678 (4) |

| β (°) | 108.349 (1) |

| Volume (ų) | 980.83 (5) |

| Z | 4 |

Data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a related derivative. nih.gov

Analysis of Hydrogen Bonding and Supramolecular Interactions

Hydrogen bonds and other non-covalent interactions are the primary driving forces in the assembly of molecules into well-defined supramolecular architectures. In the crystal structures of derivatives of this compound, hydrogen bonding plays a pivotal role. For example, in the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, O—H⋯O hydrogen bonds lead to the formation of dimers. nih.gov Similarly, its amide derivative forms N—H⋯O hydrogen-bonded dimers, which further extend into primary amide tapes. nih.gov

Crystal Packing and Solid-State Features

Furthermore, π-π stacking interactions between aromatic rings are another significant feature in the crystal packing of related structures. In the proton-transfer salt of nicotine (B1678760) with 3,5-dinitrosalicylic acid, π-π associated stacks are observed with a ring-centroid separation of 3.857 (2) Å. nih.gov Similarly, in the salt with 5-sulfosalicylic acid, π-π interactions are present between the benzene (B151609) rings of the anions and the pyridine (B92270) rings of the cations, with ring centroid separations of 3.6422 (19) and 3.7117 (19) Å. nih.gov These interactions, along with hydrogen bonds, contribute to the formation of a stable, three-dimensional crystal lattice.

Vibrational Spectroscopy (FTIR, FT-Raman) for Mechanistic and Structural Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment. These techniques are powerful tools for structural elucidation and for studying intermolecular interactions.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of a molecule is a unique fingerprint, with specific bands corresponding to the stretching, bending, and torsional motions of its atoms. For nitro-containing aromatic compounds, the nitro group (NO₂) has characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1560–1500 cm⁻¹ and 1390–1330 cm⁻¹, respectively. researchgate.net For instance, in nitrobenzene, the asymmetric stretching band appears around 1550 cm⁻¹. researchgate.net

The sulfamoyl group (SO₂NH₂) also exhibits characteristic vibrational frequencies. The SO₂ asymmetric and symmetric stretching vibrations are expected in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S-N stretching is typically found in the 900–800 cm⁻¹ range, while the NH₂ stretching vibrations appear at higher wavenumbers, generally above 3200 cm⁻¹.

The carboxylic acid group (COOH) is characterized by a strong C=O stretching vibration, usually in the 1760–1690 cm⁻¹ region. mdpi.com The O-H stretching of the carboxylic acid dimer gives rise to a very broad band in the 3300–2500 cm⁻¹ region. mdpi.com

Table 2: General Characteristic Vibrational Modes for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560–1500 |

| Symmetric Stretch | 1390–1330 | |

| Sulfamoyl (SO₂NH₂) | SO₂ Asymmetric Stretch | 1370–1330 |

| SO₂ Symmetric Stretch | 1180–1160 | |

| S-N Stretch | 900–800 | |

| NH₂ Asymmetric Stretch | ~3350 | |

| NH₂ Symmetric Stretch | ~3250 | |

| Carboxylic Acid (COOH) | O-H Stretch (dimer) | 3300–2500 (broad) |

| C=O Stretch | 1760–1690 |

These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Conformational Analysis via Vibrational Spectra

Vibrational spectroscopy can be used to study the conformational isomers (conformers) of a molecule. Different conformers can have distinct vibrational spectra due to changes in symmetry and vibrational coupling. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given state (gas, liquid, or solid) can be determined.

For example, in the case of 3-chloro-4-methoxybenzaldehyde, theoretical calculations revealed the existence of two conformers, O-cis and O-trans, with the O-trans form being slightly more stable. nih.gov The small energy difference between them suggests that both might be present at room temperature. nih.gov Similarly, for 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, quantum mechanical calculations were used to identify the most stable conformers from nine possible rotational isomers. iu.edu.sa The predicted vibrational spectra for the most stable conformer showed good agreement with the experimental IR data. iu.edu.sa This approach, combining experimental spectroscopy with computational chemistry, is a powerful strategy for detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound." Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the molecule's aromatic core and its functional groups. While specific experimental data for this exact compound is not widely published, theoretical chemical shifts can be predicted based on the analysis of structurally related compounds, such as 3-nitrobenzoic acid and various sulfonated aromatic acids. prepchem.comchemicalbook.comspectrabase.comrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the three aromatic protons. The substitution pattern of the benzene ring—with a carboxylic acid, a nitro group, and a sulfamoyl group at positions 1, 3, and 5, respectively—dictates the chemical shifts and coupling patterns of the remaining protons at positions 2, 4, and 6. The strong electron-withdrawing nature of the nitro and sulfamoyl groups would deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values). The proton of the carboxylic acid would typically appear as a broad singlet at a very downfield position, often above 10 ppm, while the protons of the sulfamoyl group (-SO₂NH₂) would also produce a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum would display signals for the six carbons of the benzene ring and the carbon of the carboxyl group. The carbons directly attached to the electron-withdrawing nitro, sulfamoyl, and carboxyl groups (C-3, C-5, and C-1, respectively) are expected to be significantly deshielded. The quaternary carbons would likely show lower intensity signals compared to the protonated carbons.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H2 | 8.8 - 9.0 | - |

| H4 | 8.6 - 8.8 | - |

| H6 | 8.5 - 8.7 | - |

| -COOH | >10 (broad) | 165 - 170 |

| -SO₂NH₂ | 7.5 - 8.0 (broad) | - |

| C1 | - | 132 - 135 |

| C2 | - | 125 - 128 |

| C3 | - | 148 - 151 |

| C4 | - | 122 - 125 |

| C5 | - | 145 - 148 |

| C6 | - | 130 - 133 |

Note: The predicted values are estimates based on the analysis of similar structures and are presented for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Structural Confirmation and Derivatization Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound." When coupled with liquid chromatography (LC-MS/MS), it becomes an even more robust method for separating the compound from any impurities and for detailed structural analysis through fragmentation studies. bldpharm.comsielc.combldpharm.com

In a typical mass spectrum of "this compound," the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in MS/MS experiments offers significant structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the carboxylic acid group: A neutral loss of 45 Da, corresponding to the cleavage of the -COOH group.

Loss of the nitro group: Cleavage of the -NO₂ group, resulting in a loss of 46 Da.

Loss of the sulfamoyl group: Fragmentation involving the -SO₂NH₂ group, which could lead to the loss of SO₂ (64 Da) or the entire sulfamoyl radical (80 Da).

LC-MS/MS is particularly valuable in the context of pharmaceutical development and impurity profiling, where it can be used to detect and identify related substances and potential derivatization products formed during synthesis or degradation. sielc.com For instance, derivatives of similar benzoic acids are often studied using these techniques to understand their metabolic pathways or to characterize them as impurities in active pharmaceutical ingredients. chemicalbook.com

Theoretical and Computational Investigations of 3 Nitro 5 Sulfamoylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of molecular systems. These methods provide a robust framework for analyzing the geometric and electronic properties of 3-Nitro-5-sulfamoylbenzoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and electronic properties. researchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The resulting optimized structure would provide precise data on the spatial orientation of the nitro (NO₂), sulfamoyl (SO₂NH₂), and carboxylic acid (COOH) functional groups attached to the benzene (B151609) ring. Studies on analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveal that functional groups like nitro and carboxyl groups are often significantly twisted out of the plane of the benzene ring due to steric hindrance. google.com Similar conformational preferences would be expected for this compound.

Table 1: Representative Geometric Parameters Calculable by DFT for this compound

| Parameter | Description |

| Bond Lengths (Å) | C-C (ring), C-N, N-O, C-S, S-O, S-N, C-C (carboxyl), C-O, O-H |

| Bond Angles (º) | Angles within the benzene ring, and involving the substituents. |

| Dihedral Angles (º) | Defines the orientation of the NO₂, SO₂NH₂, and COOH groups relative to the benzene ring. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which a molecule can donate an electron. The energy of the LUMO is related to the electron affinity, showing its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more polarizable and reactive. nih.gov For this compound, the electron-withdrawing nature of the nitro and sulfamoyl groups would be expected to lower the energy of the LUMO, influencing its reactivity.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Related to the capacity to donate an electron. |

| LUMO Energy | ELUMO | Related to the capacity to accept an electron. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity, kinetic stability, and polarizability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.gov It illustrates the charge distribution on the molecular surface, identifying regions that are rich or deficient in electrons. The MEP is invaluable for predicting sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions.

On an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these sites are expected to be located around the oxygen atoms of the nitro, sulfamoyl, and carboxyl groups. nih.gov

Blue: Represents regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group and the hydrogens of the sulfamoyl group. nih.gov

Green: Denotes regions of neutral or near-zero potential.

The MEP map for this compound would clearly delineate these reactive zones, providing a qualitative prediction of how the molecule would interact with other reagents.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution within a molecule in terms of localized bonds and lone pairs, providing a chemically intuitive picture that corresponds to Lewis structures. It investigates charge transfer interactions, known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified by a second-order perturbation energy, E(2).

A larger E(2) value signifies a more intense interaction between an electron donor and an electron acceptor, which in turn suggests greater charge delocalization and increased stability for the molecule. For this compound, NBO analysis would reveal key interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., π* of the C=C bonds in the ring). This analysis helps explain the stability conferred by the delocalization of electron density across the aromatic system and its functional groups.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. By calculating the harmonic vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated for this compound. This theoretical spectrum allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the observed peaks in an experimental spectrum.

Furthermore, computational scans of potential energy surfaces can be performed to investigate conformational preferences. For this compound, this would involve rotating the C-C, C-S, and C-N bonds that connect the functional groups to the benzene ring. Such an analysis reveals the energy barriers to rotation and identifies the most stable conformers, providing insight into the molecule's flexibility and its predominant shapes.

Theoretical Structure-Reactivity and Structure-Property Relationships

The true power of theoretical investigations lies in their ability to establish relationships between a molecule's computed structure and its predicted reactivity and properties. By integrating the findings from DFT, FMO, MEP, and NBO analyses, a comprehensive profile of this compound can be constructed.

Applications in Chemical Research and Materials Science

3-Nitro-5-sulfamoylbenzoic Acid as a Versatile Building Block in Organic Synthesis

The structure of this compound, featuring three distinct functional groups (carboxylic acid, nitro, and sulfamoyl), makes it a potential building block for the synthesis of more complex molecules. The reactivity of these groups can be selectively targeted to build diverse molecular architectures.

A specific application of this role is documented in the synthesis of its corresponding methyl ester. In a patented process, this compound is used as the starting material and is reacted with thionyl chloride in methanol (B129727). google.com This reaction specifically targets the carboxylic acid group for esterification while preserving the nitro and sulfamoyl functionalities for potential subsequent reactions. The reaction mixture is heated to 50°C overnight, and after purification, yields the methyl ester product. google.com This demonstrates its utility as a precursor, where its functional groups can be selectively modified to achieve a desired chemical structure.

| Reaction Stage | Reagents Used | Conditions | Product | Patent Reference |

| Esterification | Thionyl chloride, Methanol | 50°C, Overnight | Methyl 3-nitro-5-sulfamoylbenzoate | JP2013536178A google.com |

This interactive table summarizes the documented synthetic use of this compound.

Design and Synthesis of Functional Materials Incorporating this compound Moieties

A review of current scientific literature and patent databases did not yield specific examples or detailed research on the design and synthesis of functional materials that explicitly incorporate the this compound moiety.

Role in the Development of Advanced Analytical Methodologies, specifically as a Derivatization Reagent

While various nitro-containing compounds and benzoic acid derivatives are utilized in analytical chemistry, a search of the available literature did not identify specific studies where this compound is employed as a derivatization reagent for advanced analytical methodologies.

Coordination Chemistry and Metal-Organic Frameworks based on this compound as a Ligand

The presence of a carboxylic acid group, a potential coordination site, suggests that this compound could act as a ligand in coordination chemistry. However, specific research detailing its use in this capacity is not extensively documented in the available literature.

There is no specific information available in the reviewed literature detailing the design of ligands based on this compound or studies of its specific coordination modes with metal ions.

A review of scientific and patent databases did not provide specific examples or research findings concerning the assembly of coordination complexes or polymers using this compound as the primary ligand.

Environmental Chemistry Aspects Academic Focus

Pathways of Degradation and Transformation in Environmental Matrices

There is currently no specific information available in the reviewed scientific literature detailing the pathways of degradation and transformation of 3-Nitro-5-sulfamoylbenzoic acid in environmental matrices such as soil, water, or sediment. Research on related nitroaromatic compounds suggests that potential degradation pathways could involve the reduction of the nitro group to an amino group or the cleavage of the aromatic ring, but this has not been experimentally verified for this specific compound.

Mechanisms of Environmental Persistence and Fate

Similarly, no studies were found that specifically investigate the mechanisms of environmental persistence and fate of this compound. Key environmental fate parameters such as its half-life in different environmental compartments, its potential for bioaccumulation, and its mobility in soil and water have not been reported. The safety data sheet for the related compound 3-nitrobenzoic acid indicates it is harmful to aquatic life with long-lasting effects, but this does not provide specific persistence data. westliberty.edulobachemie.com

Data Tables

Due to the absence of specific research on the environmental chemistry of this compound, no data tables containing detailed research findings can be generated at this time.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes to 3-nitro-5-sulfamoylbenzoic acid and its analogs is a cornerstone of ongoing research. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. Current efforts are focused on creating more streamlined and environmentally friendly synthetic pathways.

One promising approach involves the direct nitration and sulfonation of benzoic acid derivatives. For instance, 3-sulfobenzoic acid can be nitrated with fuming nitric acid to produce 3-nitro-5-sulfobenzoic acid. prepchem.com This method offers a more direct route compared to pathways that require the introduction and subsequent modification of multiple functional groups.

Researchers are also investigating novel catalytic systems to improve the efficiency and selectivity of these reactions. The use of advanced catalysts could enable the synthesis of this compound and its derivatives under milder reaction conditions, reducing energy consumption and by-product formation. Another area of exploration is the use of protecting groups to control the regioselectivity of nitration and sulfonation reactions, ensuring the desired isomer is obtained in high yield. For example, a process for preparing 3-amino-5-sulfamylbenzoic acids involves the use of a protective group on the sulfamoyl moiety during the reduction of the corresponding 3-acylamino-5-sulfamyl-benzoic acids. google.com

Advanced Derivatization for Enhanced Chemical Properties

The functional groups of this compound—the carboxylic acid, nitro group, and sulfamoyl group—offer multiple sites for derivatization. This allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, reactivity, and electronic characteristics.

Recent studies have focused on creating a variety of derivatives to explore their potential in different applications. For example, the synthesis of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid has been reported, which introduces a phenoxy group to the core structure. prepchem.comchemicalbook.com This modification can significantly alter the molecule's steric and electronic properties.

Furthermore, the carboxylic acid group can be converted into esters or amides. The synthesis of N-(alkyl/aryl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives showcases the transformation of the carboxylic acid into an amide, leading to a new class of compounds with potential antidiabetic properties. nih.gov The sulfamoyl group can also be modified, as demonstrated by the synthesis of Schiff bases from a 4-phenoxy-5-sulfamoylbenzoic acid motif. nih.govresearchgate.net These derivatization strategies are crucial for developing new molecules with tailored functionalities for specific, non-biological applications.

High-Throughput Screening in Chemical Discovery (Non-Biological Targets)

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large libraries of chemical compounds. ewadirect.comresearchgate.netplos.org While traditionally used in drug discovery, HTS is increasingly being applied to the discovery of new materials and catalysts. In the context of this compound and its derivatives, HTS can be used to screen for compounds with desirable properties for non-biological applications.

For example, a library of derivatives could be screened for their ability to act as catalysts in specific chemical reactions or as components in advanced materials. The development of automated synthesis platforms, which can rapidly generate a diverse range of derivatives, is a key enabler for this approach. nih.gov These platforms, combined with HTS, can significantly accelerate the discovery of new compounds with novel chemical functionalities.

The data generated from HTS can also be used to build structure-activity relationship (SAR) models. These models can help to identify the key structural features that are responsible for a particular chemical property, guiding the design of new and improved derivatives.

Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental techniques is becoming an indispensable tool in chemical research. nih.gov Computational methods, such as density functional theory (DFT) and molecular docking, can be used to predict the properties and reactivity of molecules, while experimental studies provide the necessary validation. nih.govtandfonline.com

In the study of this compound, computational tools can be used to:

Predict reaction outcomes: Modeling different synthetic pathways can help to identify the most promising routes for further experimental investigation.

Understand reaction mechanisms: Computational analysis can provide insights into the transition states and intermediates involved in a chemical reaction.

Design new derivatives: In silico screening of virtual libraries of derivatives can help to identify candidates with desired chemical properties before they are synthesized in the lab. nih.gov

For instance, molecular docking studies have been used to understand the interactions of sulfamoyl benzoic acid analogues. nih.gov Similarly, molecular dynamic simulations have been employed to validate the stability of synthesized compounds. nih.govresearchgate.net This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop that can accelerate the pace of discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Nitro-5-sulfamoylbenzoic acid with high purity?

- Methodological Answer : Synthesis requires precise control of temperature, solvent selection, and catalysts. For example, Pd/Cu-catalyzed coupling reactions (used in related benzoic acid derivatives) often employ polar aprotic solvents like DMF or acetonitrile at 60–80°C to minimize side reactions . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate high-purity product. Validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in DMSO-d6) identify aromatic protons (δ 7.5–8.5 ppm) and sulfamoyl/nitro group signals (e.g., sulfonamide NH at δ ~6.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] at m/z 289.01 for CHNOS) .

- FTIR : Peaks at ~1350 cm (asymmetric NO stretch) and ~1150 cm (S=O stretch) validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s inhibitory effects on chorismate mutase (CM) activity?

- Methodological Answer :

- Assay Design : Measure CM activity via UV spectrophotometry (monitor prephenate formation at 280 nm). Use 30 mM compound concentration in phosphate buffer (pH 7.4) at 37°C, with chorismate as substrate .

- Controls : Include a reference inhibitor (e.g., 4-(3,4-dimethoxyphenethylamino)-3-nitro-5-sulfamoylbenzoic acid) and blank reactions.

- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate via triplicate runs .

Q. What strategies resolve contradictions in pharmacological data regarding this compound’s mechanism of action?

- Methodological Answer :

- Iterative Analysis : Replicate experiments under standardized conditions (e.g., fixed pH, temperature).

- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm target interactions.

- Meta-Analysis : Compare data across studies while accounting for variables like solvent polarity or cell-line specificity .

Q. How do electronic effects of substituent groups (e.g., nitro, sulfamoyl) influence this compound’s binding to biological targets?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of nitro (-NO) and sulfamoyl (-SONH) groups.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with methoxy) and compare IC values in enzyme assays to isolate electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.